6-{[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]methyl}-N,N-dimethyl-1,3,5-triazine-2,4-diamine
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Overview
Description
6-{[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]methyl}-N,N-dimethyl-1,3,5-triazine-2,4-diamine is a complex organic compound that features a benzofuran moiety linked to a triazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-{[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]methyl}-N,N-dimethyl-1,3,5-triazine-2,4-diamine typically involves multiple steps. One common approach starts with the preparation of the benzofuran moiety, which can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions. The triazine ring is then introduced via nucleophilic substitution reactions, often using dimethylamine as a nucleophile .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The final product is typically purified through recrystallization or chromatography techniques .
Chemical Reactions Analysis
Types of Reactions
6-{[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]methyl}-N,N-dimethyl-1,3,5-triazine-2,4-diamine can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, especially involving the triazine ring.
Common Reagents and Conditions
Common reagents include dimethylamine, hydrogen peroxide, and lithium aluminum hydride. Reaction conditions often involve controlled temperatures and the use of solvents like ethanol or dichloromethane .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the triazine ring .
Scientific Research Applications
6-{[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]methyl}-N,N-dimethyl-1,3,5-triazine-2,4-diamine has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in targeting specific molecular pathways
Mechanism of Action
The mechanism of action of 6-{[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]methyl}-N,N-dimethyl-1,3,5-triazine-2,4-diamine involves its interaction with specific molecular targets. The benzofuran moiety may interact with enzymes or receptors, while the triazine ring can participate in hydrogen bonding and other interactions. These interactions can modulate various biological pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
2,2-dimethyl-2,3-dihydro-1-benzofuran-7-ol: Shares the benzofuran moiety but lacks the triazine ring.
3,7-Benzofurandiol, 2,3-dihydro-2,2-dimethyl-: Contains additional hydroxyl groups compared to the target compound
Uniqueness
The uniqueness of 6-{[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]methyl}-N,N-dimethyl-1,3,5-triazine-2,4-diamine lies in its combined benzofuran and triazine structures, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C16H21N5O2 |
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Molecular Weight |
315.37 g/mol |
IUPAC Name |
6-[(2,2-dimethyl-3H-1-benzofuran-7-yl)oxymethyl]-2-N,2-N-dimethyl-1,3,5-triazine-2,4-diamine |
InChI |
InChI=1S/C16H21N5O2/c1-16(2)8-10-6-5-7-11(13(10)23-16)22-9-12-18-14(17)20-15(19-12)21(3)4/h5-7H,8-9H2,1-4H3,(H2,17,18,19,20) |
InChI Key |
KUSZYPJUEQDSFK-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC2=C(O1)C(=CC=C2)OCC3=NC(=NC(=N3)N(C)C)N)C |
Origin of Product |
United States |
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